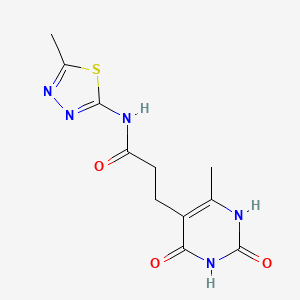
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C11H13N5O3S and its molecular weight is 295.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Herbicidal Activity
Research has explored the synthesis and potential herbicidal activity of compounds containing pyrimidine and 1,3,4-thiadiazole rings. These compounds, synthesized through multistep reactions, have been shown to exhibit moderate to good selective herbicidal activity against certain plants at specific concentrations. However, their effectiveness varies, and some do not inhibit certain species at the tested concentrations (Liu & Shi, 2014).
Crystal Structure and Herbicidal Efficacy
The crystal structure and herbicidal efficacy of certain thiadiazolopyrimidin derivatives have been studied, revealing their potential as effective herbicides (Liu et al., 2008).
Antimicrobial Evaluation
New derivatives incorporating the pyrimidine ring have been synthesized and evaluated for their antimicrobial properties. These studies have shown moderate activity against certain microbes, indicating potential applications in antimicrobial research (Farag, Kheder, & Mabkhot, 2009).
Antibacterial and Antifungal Activities
Compounds with the thiadiazolopyrimidine structure have been synthesized and assessed for their antibacterial and antifungal activities. Some derivatives have displayed promising results compared to standard drugs, highlighting their potential in developing new antimicrobial agents (Andrews, Komathi, & Mohan, 2017).
Anticancer Potential
Research into thiadiazole and pyrimidine derivatives has shown that some compounds possess significant anticancer activities. This opens up potential avenues for the development of new anticancer therapies (Gomha et al., 2017).
Properties
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-5-7(9(18)14-10(19)12-5)3-4-8(17)13-11-16-15-6(2)20-11/h3-4H2,1-2H3,(H,13,16,17)(H2,12,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXBTULRYPQCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)
![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)
![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)

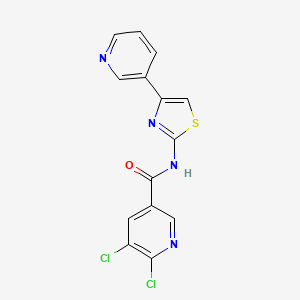
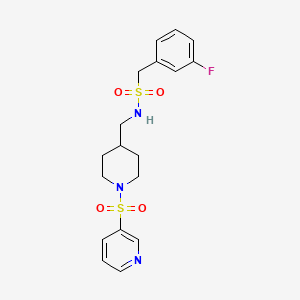
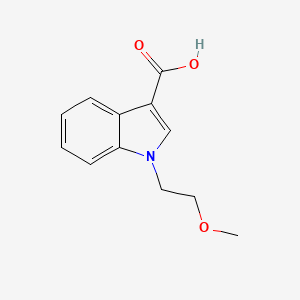
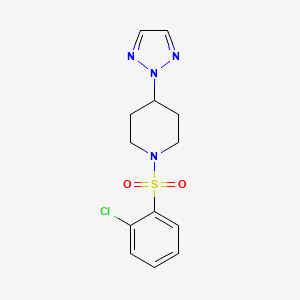
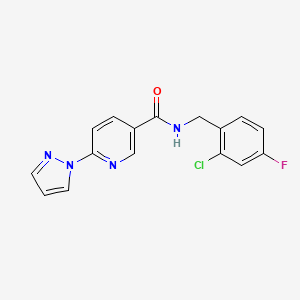
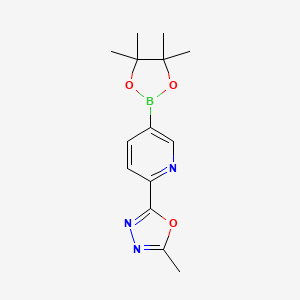
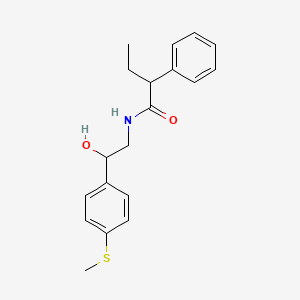
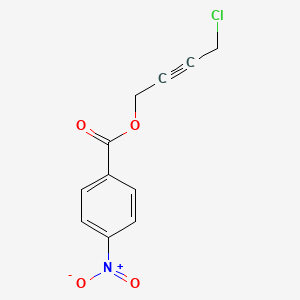
![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)

